3'-Aminoacetophenone
Overview
Description
3'-Aminoacetophenone, also known as 3-Aminoacetophenone, is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.166 g/mol . This compound is characterized by the presence of an amino group (-NH₂) attached to the third position of the phenyl ring, and an ethanone group (-COCH₃) attached to the first position. It is a yellow crystalline solid with a melting point of approximately 96°C .
Mechanism of Action
Target of Action
3’-Aminoacetophenone, also known as 1-(3-Aminophenyl)ethanone, is a compound that primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .
Mode of Action
The compound interacts with tyrosinase in a complex manner. Depending on the concentration of the substrate, it can either inhibit or activate the enzyme . This is due to non-enzymatic reactions involving the highly reactive molecule o-dopaquinone, which is produced when tyrosinase acts on l-dopa . The amino group of 3’-aminoacetophenone can nucleophilically attack the o-quinones, leading to the formation of a colorless adduct . This adduct can then be oxidized by another molecule of o-dopaquinone, resulting in a colored compound with an absorbance higher than that of the dopachrome .
Biochemical Pathways
The action of 3’-Aminoacetophenone affects the melanin biosynthesis pathway. By interacting with tyrosinase, it influences the conversion of l-dopa to o-dopaquinone, a key step in the production of melanin . The compound’s ability to form adducts with o-quinones can disrupt this pathway, affecting the production of melanin .
Result of Action
The primary molecular effect of 3’-Aminoacetophenone’s action is the formation of a colorless adduct with o-dopaquinone, which can subsequently be oxidized to form a colored compound . This can result in changes in the coloration of tissues, particularly those where melanin biosynthesis occurs. At the cellular level, the compound’s interaction with tyrosinase can affect the function of melanocytes, the cells responsible for melanin production .
Action Environment
The action, efficacy, and stability of 3’-Aminoacetophenone can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity. Temperature can influence the compound’s stability and the rate of its reactions. Furthermore, the presence of other substances, such as inhibitors or activators of tyrosinase, can modulate the compound’s effects .
Preparation Methods
3'-Aminoacetophenone can be synthesized through various methods. One common synthetic route involves the reduction of 3’-nitroacetophenone using tin(II) chloride and hydrochloric acid . The reaction proceeds as follows:
- Dissolve 3’-nitroacetophenone in a mixture of tin(II) chloride and hydrochloric acid.
- Heat the mixture to 90°C and then cool it to room temperature.
- Filter the resulting precipitate and wash it with water.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
3'-Aminoacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-acetamidobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can yield 1-(3-aminophenyl)ethanol.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols to form azo dyes.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nitrous acid for diazotization .
Scientific Research Applications
3'-Aminoacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Comparison with Similar Compounds
3'-Aminoacetophenone can be compared with other similar compounds, such as:
1-(4-Aminophenyl)ethanone: Similar structure but with the amino group at the fourth position, which may result in different reactivity and applications.
1-(2-Aminophenyl)ethanone:
3-Acetylphenylamine: Another name for this compound, highlighting its acetyl group attached to the phenyl ring.
These comparisons highlight the unique position of the amino group in this compound, which influences its chemical behavior and applications.
Properties
IUPAC Name |
1-(3-aminophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQHAYFOPRIUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021830 | |
Record name | 3-Aminoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-03-6 | |
Record name | 3′-Aminoacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1-(3-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Aminoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-aminoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3'-Aminoacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H366ULD45X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antifungal properties of 1-(3-Aminophenyl)ethanone derivatives?
A: Research has shown that 1-(3-Aminophenyl)ethanone can be used as a building block to synthesize compounds with promising antifungal activity. Specifically, reacting 1-(3-Aminophenyl)ethanone with various aryl aldehydes produces 1-(3-(benzylideneamino)phenyl)ethanone derivatives. [] These derivatives have demonstrated in vitro fungitoxicity against several fungal species, including Altemaria attemata, Fusarium oxysporum, Helminthosporium oryzae, and Colletotrichum capsici. [] Notably, some derivatives exhibit potent activity, with 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone displaying comparable efficacy to the commercial fungicide Bavistin 50 WP against F. oxysporum. [] This highlights the potential of 1-(3-Aminophenyl)ethanone derivatives as lead compounds for developing novel antifungal agents.
Q2: How does 1-(3-Aminophenyl)ethanone react with phosphorus ylides?
A: 1-(3-Aminophenyl)ethanone demonstrates versatile reactivity with both (N-phenyliminovinylidene)triphenylphosphorane and (2-oxovinylidene)triphenylphosphorane. [] In reactions with these phosphorus ylides, 1-(3-Aminophenyl)ethanone primarily yields phosphanylidene cyclobutylidenes and phosphanylidene amides. [] This reactivity profile differs from that observed with other compounds like aminothioxothiazolidinone and thiazolamine, which produce different product distributions depending on the specific phosphorus ylide used. [] These variations highlight the influence of the nucleophilic character and reactivity of different phosphorus reagents on the reaction pathway and product formation with 1-(3-Aminophenyl)ethanone.
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